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Compound of Interest

Compound Name:
Methyl 2-amino-5-ethylthiophene-

3-carboxylate

Cat. No.: B095251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry and

materials science, valued for their diverse biological activities and electronic properties.[1][2][3]

[4][5][6] A thorough understanding of their three-dimensional structure through X-ray

crystallography is crucial for rational drug design and the development of novel materials. This

guide provides a comparative overview of the crystallographic data for a selection of

substituted thiophene derivatives, offering insights into how different substituents influence

molecular conformation and crystal packing.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several substituted

thiophene compounds, illustrating the impact of substitution on the crystal lattice.
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Parameter

Compound 1: 2-
Amino-6-methyl-
4,5,6,7-tetrahydro-
1-benzothiophene-
3-carbonitrile

Compound 2: (E)-3-
bromo-4-((4-((1-(4-
chlorophenyl)ethyli
dene)amino)-5-
phenyl-4H-1,2,4-
triazol-3-yl)thio)-5-
((2-
isopropylcyclohexy
l)oxy)furan-2(5H)-
one

Compound 3: 5,5′-
diphenyl-2,2′-
bithiophene (PTTP)
with trimethylsilyl
terminal groups

Chemical Formula C₁₀H₁₂N₂S C₂₉H₃₀BrClN₄O₃S C₂₈H₂₈S₂Si₂

Molecular Weight 192.29 g/mol 629.99 g/mol Not explicitly stated

Crystal System Monoclinic Monoclinic Not explicitly stated

Space Group P2₁/c C2 Not explicitly stated

Unit Cell Dimensions

a = 9.0415(2) Åb =

8.3294(2) Åc =

13.1283(3) Åβ =

90.169(2)°

a = 33.795(5) Åb =

8.871(5) Åc =

10.039(5) Åβ =

98.337(5)°

Not explicitly stated

Unit Cell Volume 988.69(4) Å³ 2978(2) Å³ Not explicitly stated

Molecules per Unit

Cell (Z)
4 Not explicitly stated Not explicitly stated

Data for Compounds 1 and 2 sourced from[7]. Data for Compound 3 is based on a study by a

team of researchers, which focused on the impact of terminal substituents on molecular

packing and charge transport.[8]

The Influence of Substituents on Crystal Packing
The nature and position of substituents on the thiophene ring play a critical role in dictating the

intermolecular interactions and, consequently, the overall crystal packing arrangement. These

interactions can include hydrogen bonds, halogen bonds, and π-π stacking.
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For instance, in a study of thiophene-phenylene co-oligomers, the van der Waals volume of

terminal substituents was found to directly correlate with the inclination angle of the molecules

within the crystal layers.[8] This inclination, in turn, affects the intermolecular interactions and

molecular orbital overlap, which are key determinants of the material's charge transport

properties.[8] Bulky substituents tend to increase the inclination angle, which can weaken

dipole-dipole interactions.[8]

In other examples, the presence of sulfonyl groups can lead to the formation of weak C—H⋯O

intramolecular interactions, stabilizing the molecular conformation.[1][2] Intermolecular

hydrogen bonds, such as N—H⋯O, can link molecules into specific ring motifs and chains,

further defining the crystal architecture.[1]

Experimental Protocols
The determination of a crystal structure through X-ray crystallography involves a meticulous,

multi-step process.[7] Below is a generalized methodology.

Crystal Growth and Selection
High-quality single crystals are essential for a successful X-ray diffraction analysis.[7] Common

methods for crystal growth include:

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly,

leading to the formation of crystals.[7]

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed

container with a less volatile solvent in which the compound is insoluble. As the volatile

solvent slowly evaporates and mixes with the anti-solvent, the compound's solubility

decreases, promoting crystallization.[7]

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the

solubility to decrease and crystals to form.[7]

Once grown, a suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a

microscope and mounted on a goniometer head.[7]
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Compound Synthesis Crystal Growth

Starting Materials Chemical Reaction Purification Dissolve Compound Induce Crystallization
(Evaporation, Diffusion, Cooling) Select Single Crystal

Click to download full resolution via product page

Workflow from compound synthesis to single crystal selection.

Data Collection
The mounted crystal is placed in an X-ray diffractometer and typically cooled to 100-120 K to

minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the

crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

Data Reduction and Structure Solution
The collected diffraction images are processed to determine the intensities and positions of the

diffraction spots.[7] This data is then corrected for various experimental factors to yield a set of

structure factors. These structure factors are used to solve the phase problem and generate an

initial electron density map of the crystal.[7]

Structure Refinement and Validation
The initial model of the crystal structure is refined by adjusting atomic positions and thermal

parameters to achieve the best possible fit with the experimental data.[7] The final refined

structure is then validated to ensure its chemical and crystallographic reasonability.[7] The

resulting model provides precise information on bond lengths, bond angles, and intermolecular

interactions.[7]
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General workflow for X-ray crystal structure determination.

Logical Relationships in Crystallographic Analysis
The analysis of substituted thiophene compounds through X-ray crystallography reveals a clear

logical progression from molecular structure to bulk properties, which is particularly relevant for

drug development and materials science.
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Relationship between substituent choice and material properties.

This guide underscores the power of X-ray crystallography in elucidating the structure-property

relationships of substituted thiophene compounds. The detailed structural information obtained

is invaluable for the targeted design of new therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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